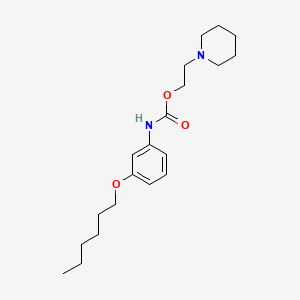
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate involves several steps. One common method includes the reaction of 1-(ethoxymethyl)-2-(1-piperidyl)ethylamine with 3-hexoxyphenyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include various substituted piperidine derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The compound may inhibit or activate certain pathways, resulting in its therapeutic or biological activities .
Comparison with Similar Compounds
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate can be compared with other similar compounds, such as:
2-(1-piperidyl)ethyl N-(4-octoxyphenyl)carbamate: This compound has a similar structure but with a different alkoxy group, leading to variations in its chemical and biological properties.
1-(ethoxymethyl)-2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate: This compound has an additional ethoxymethyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
55792-19-3 |
|---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(3-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-4-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-5-7-13-22/h9-11,17H,2-8,12-16H2,1H3,(H,21,23) |
InChI Key |
HBRAOHBWQQIKEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















